molecular formula C25H27N3O2S B1472543 布雷昔普拉唑-d8 CAS No. 1427049-19-1

布雷昔普拉唑-d8

货号: B1472543
CAS 编号: 1427049-19-1
分子量: 441.6 g/mol
InChI 键: ZKIAIYBUSXZPLP-IGZDHSKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brexpiprazole D8 is an internal standard for the quantification of brexpiprazole . It is a serotonin (5-HT) and dopamine receptor modulator with high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors . It acts as a partial agonist of 5-HT 1A, D 2L, and D 3 receptors and an antagonist of 5-HT 2A, 5-HT 2B, as well as α 1B - and α 2C -adrenergic receptors .


Synthesis Analysis

The synthesis of Brexpiprazole D8 involves deuterium labeling of brexpiprazole . This can be done by a deuterated reagent under appropriate reaction conditions to replace the hydrogen atom in the brexpiprazole .


Molecular Structure Analysis

Brexpiprazole D8 has a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is a solid and soluble in DMSO .


Chemical Reactions Analysis

Brexpiprazole D8 is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS . It has high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors .


Physical and Chemical Properties Analysis

Brexpiprazole D8 is a solid with a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is soluble in DMSO .

安全和危害

Brexpiprazole D8 is harmful if swallowed and suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

未来方向

Brexpiprazole D8 is intended for use as an internal standard for the quantification of brexpiprazole . It is a promising tool for future research in neuroscience, particularly in the areas of depression, learning and memory, and schizophrenia and psychosis .

作用机制

Target of Action

Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .

Mode of Action

Brexpiprazole D8 interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, brexpiprazole D8 has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .

Pharmacokinetics

For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of Brexpiprazole D8.

Result of Action

The molecular and cellular effects of Brexpiprazole D8’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .

生化分析

Biochemical Properties

Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. Brexpiprazole D8 also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .

Cellular Effects

Brexpiprazole D8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, Brexpiprazole D8’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of Brexpiprazole D8 involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, Brexpiprazole D8 modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in Brexpiprazole D8 enhances its stability and reduces its metabolic degradation, prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brexpiprazole D8 change over time due to its stability and degradation properties. Studies have shown that Brexpiprazole D8 maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to Brexpiprazole D8 in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .

Dosage Effects in Animal Models

The effects of Brexpiprazole D8 vary with different dosages in animal models. At lower doses, Brexpiprazole D8 effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

Brexpiprazole D8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of Brexpiprazole D8 into its metabolites, which are then excreted via urine and feces . The deuterium substitution in Brexpiprazole D8 slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .

Transport and Distribution

Brexpiprazole D8 is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. Brexpiprazole D8’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .

Subcellular Localization

The subcellular localization of Brexpiprazole D8 is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, Brexpiprazole D8 may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Brexpiprazole D8 involves the incorporation of deuterium atoms into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-3-fluorobenzaldehyde", "ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-3-fluoro-2-nitrobenzene by nitration of 4-bromo-3-fluorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 4-bromo-3-fluoro-2-nitrobenzene to 4-bromo-3-fluoroaniline using sodium borohydride in ethanol.", "Step 3: Synthesis of Brexpiprazole D8 by reacting 4-bromo-3-fluoroaniline with ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate in the presence of deuterium oxide and sodium hydroxide. The reaction is carried out in acetic acid and water at elevated temperature and pressure.", "Step 4: Purification of the product by column chromatography and recrystallization." ] }

Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression.

CAS 编号

1427049-19-1

分子式

C25H27N3O2S

分子量

441.6 g/mol

IUPAC 名称

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2

InChI 键

ZKIAIYBUSXZPLP-IGZDHSKUSA-N

手性 SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

规范 SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brexpiprazole D8
Reactant of Route 2
Reactant of Route 2
Brexpiprazole D8
Reactant of Route 3
Reactant of Route 3
Brexpiprazole D8
Reactant of Route 4
Brexpiprazole D8
Reactant of Route 5
Brexpiprazole D8
Reactant of Route 6
Reactant of Route 6
Brexpiprazole D8

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。